molecular formula C17H16N2O3S B2702854 N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1203138-12-8

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No. B2702854
CAS RN: 1203138-12-8
M. Wt: 328.39
InChI Key: AQIWFYNWNZPYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as "FMIA" and is a member of the thioacetamide family of compounds. FMIA has been studied for its potential as a therapeutic agent, as well as its use in laboratory experiments.

Scientific Research Applications

Synthesis and Anti-Tuberculosis Activity N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide derivatives exhibit potential in anti-tuberculosis applications. Yuefei Bai et al. (2011) achieved a one-pot synthesis of derivatives characterized by single crystal X-ray diffraction. These derivatives were assessed for their in vitro anti-tuberculosis activities, suggesting their application in developing treatments for tuberculosis (Bai et al., 2011).

Bioreductively Activated Pro-drug System The compound's derivatives have been investigated for their potential as a bioreductively activated pro-drug system. Research by J. Berry et al. (1997) indicates that the modifications of the isoquinolinones with furan-2-ylmethyl groups can be activated under hypoxic conditions found in solid tumors, releasing therapeutic drugs selectively (Berry et al., 1997).

Structural Aspects and Properties The structural properties of amide-containing isoquinoline derivatives, similar in structural aspects to N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide, have been explored by A. Karmakar et al. (2007). These studies focus on their crystal structure and fluorescence emission, contributing to the understanding of such compounds' physical and chemical behaviors (Karmakar et al., 2007).

Antitumor Activity Compounds derived from N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide have shown potential in antitumor activity. Research by R. Ambros et al. (1988) into Methoxy‐indolo[2,1‐a]isoquinolines, which share a similar structural motif, revealed cytostatic activity against various tumor cells, suggesting a pathway for developing new antitumor agents (Ambros et al., 1988).

Decarboxylative Claisen Rearrangement The furan-2-ylmethyl group participates in decarboxylative Claisen rearrangement reactions, as explored by D. Craig et al. (2005). These reactions yield heteroaromatic products, which have significance in the synthesis of pharmaceuticals and other organic compounds (Craig et al., 2005).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-15-6-2-5-14-13(15)7-8-18-17(14)23-11-16(20)19-10-12-4-3-9-22-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIWFYNWNZPYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

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